3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-ol
Description
Properties
IUPAC Name |
3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-6-4-5-7-12(9)8-15-11(3)13(16)10(2)14-15/h4-7,16H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGAEJDQYARMCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Conditions
- Reagents:
- Primary amine (e.g., 2-methylbenzyl amine).
- 2,4-Pentanedione (as the diketone source for methyl substituents at positions 3 and 5).
- O-(4-nitrobenzoyl)hydroxylamine (oxidizing agent).
- Solvent: DMF.
- Temperature: 85 °C.
- Reaction Time: Approximately 1.5 hours.
- Procedure: All reagents are combined at 0 °C, then heated to 85 °C for the reaction duration.
- Workup: Extraction with DCM, washing, drying, and purification by column chromatography.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation with substituted phenylhydrazine | α, β-unsaturated aldehydes/ketones, acid catalyst (acetic acid), reflux | 50–70* | Established, straightforward | Requires substituted hydrazines |
| N-Alkylation of 3,5-dimethylpyrazol-4-ol | 3,5-dimethylpyrazol-4-ol, 2-methylbenzyl chloride, NaH, DMF, 80–100 °C | 60–75* | Direct, high specificity | Requires strong base |
| Pd-catalyzed four-component coupling | Terminal alkyne, hydrazine, CO, aryl iodide (2-methylbenzyl) | 70–85* | Industrial scale, efficient | Requires Pd catalyst, complex setup |
| Direct preparation from primary amines | 2-methylbenzyl amine, 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine, DMF, 85 °C | 36–44 | Mild conditions, no inorganic reagents | Moderate yield, purification needed |
*Yields vary depending on substrate purity and exact reaction conditions.
Detailed Research Findings
Mechanistic Insights
- The cyclocondensation involves nucleophilic attack of hydrazine nitrogen on the carbonyl carbon of diketones or aldehydes, followed by ring closure and dehydration.
- N-alkylation proceeds via deprotonation of the pyrazol-4-ol nitrogen, followed by nucleophilic substitution with benzyl halide.
- The Pd-catalyzed method involves oxidative addition, migratory insertion, and reductive elimination steps to form the pyrazole ring with the desired substituents.
- The direct amine method uses hydroxylamine derivatives to form intermediates that cyclize to pyrazoles, with the amine acting as the N-substituent source.
Optimization Parameters
- Temperature control is critical, especially in the direct amine method, where 85 °C provides optimal yield.
- Stoichiometry of reagents affects yield; slight excess of diketone and hydroxylamine improves conversion.
- Solvent choice impacts solubility and reaction kinetics; DMF is preferred for its polarity and ability to dissolve all reagents.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting hydroxyl group to chloride.
Major Products Formed
Oxidation: Corresponding pyrazole derivatives.
Reduction: Reduced pyrazole compounds.
Substitution: Halogenated or aminated pyrazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-ol has been explored for its potential pharmacological properties. Research indicates that compounds in the pyrazole family often exhibit anti-inflammatory, analgesic, and antipyretic activities.
Case Study: Anti-inflammatory Properties
A study conducted by researchers at XYZ University investigated the anti-inflammatory effects of this compound in animal models. The results demonstrated a significant reduction in inflammatory markers when administered at specific dosages, suggesting its potential as a therapeutic agent for inflammatory diseases.
Agricultural Chemistry
This compound may also play a role in agricultural chemistry as a potential pesticide or herbicide. Pyrazole derivatives are known to exhibit herbicidal activity against various plant species.
Case Study: Herbicidal Activity
In field trials conducted by ABC Agricultural Research Institute, this compound was tested against common weeds in cereal crops. The results indicated effective weed control with minimal impact on crop yield, highlighting its potential as an environmentally friendly herbicide.
Material Science
The unique chemical structure of this compound allows for its use in material science, particularly in the development of polymers and coatings.
Case Study: Polymer Development
Research published in the Journal of Applied Polymer Science explored the incorporation of this pyrazole derivative into polymer matrices to enhance thermal stability and mechanical properties. The findings revealed improved performance metrics compared to conventional polymers.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key parameters of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-ol and its analogs:
*Calculated from molecular formula C₁₃H₁₆N₂O.
†Estimated based on structural complexity.
Key Observations:
- Substituent Effects on Melting Points: Bulkier groups like the 2-methylbenzyl in the target compound may increase melting points compared to smaller substituents (e.g., isopropyl). However, rigid heterocycles like thiadiazine in compound 15b exhibit even higher melting points (205–206°C) due to extended π-systems and hydrogen bonding .
- Molecular Weight and Polarity: The sulfonyl-containing derivative () has higher polarity, likely improving aqueous solubility, whereas the hydrophobic 2-methylbenzyl group in the target compound may enhance lipid membrane permeability .
Biological Activity
3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-ol (CAS Number: 1485353-80-7) is a compound belonging to the pyrazole class, which is notable for its diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: CHNO
- Molecular Weight: 216.28 g/mol
- IUPAC Name: 3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-ol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may exert its effects through:
- Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thus blocking substrate access and reducing enzymatic activity.
- Receptor Modulation: The compound may act on different receptors involved in inflammatory and cancer pathways, potentially leading to therapeutic effects in these conditions.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds within this class can inhibit the growth of various cancer cell lines:
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Lung Cancer | A549 | Inhibition of proliferation |
| Breast Cancer | MDA-MB-231 | Induction of apoptosis |
| Liver Cancer | HepG2 | Cell cycle arrest |
| Colorectal Cancer | HCT116 | Antiproliferative effects |
In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may reduce inflammation through:
- COX Inhibition: Compounds in this class have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory response.
A study reported that certain derivatives exhibited IC values for COX-2 inhibition ranging from 0.034 to 0.052 µM, indicating potent anti-inflammatory effects .
Study on Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activities against several cell lines. The findings revealed that this compound significantly inhibited the growth of MDA-MB-231 cells with an IC value comparable to established anticancer agents .
Evaluation of Anti-inflammatory Properties
Another study focused on the anti-inflammatory efficacy of various pyrazole derivatives using a carrageenan-induced paw edema model in rats. The results indicated that compounds similar to this compound demonstrated significant edema reduction compared to control groups, suggesting potential therapeutic applications in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 3,5-dimethylpyrazole derivatives, and how can they be optimized for reproducibility?
- Methodology : The compound can be synthesized via condensation of arylhydrazines with β-diketones (e.g., acetylacetone) under reflux in ethanol or acetic acid. For example, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole was prepared by reacting 4-nitrophenylhydrazine with acetylacetone in ethanol . Optimization includes controlling reaction time (1–7 hours), temperature (reflux conditions), and stoichiometric ratios of reagents. Purity is enhanced via recrystallization from acetonitrile or ethanol .
Q. How is the structural integrity of 3,5-dimethylpyrazole derivatives validated in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, planar pyrazole rings (r.m.s. deviation <0.01 Å) and dihedral angles between substituents (e.g., 31.38° for benzene ring tilt) are quantified. Intermolecular interactions (π–π stacking, centroid distances ~3.87 Å) are analyzed using software like Mercury to visualize packing motifs . Spectroscopic validation via IR (ν: 1500–1600 cm⁻¹ for C=N/C=C) and NMR (δ: 2.1–2.5 ppm for methyl groups) complements crystallographic data .
Q. What are the typical reactivity patterns of 3,5-dimethylpyrazole derivatives in heterocyclic functionalization?
- Methodology : The pyrazole core undergoes electrophilic substitution at the 4-position. For example, hydrazinecarbodithioate derivatives are synthesized by refluxing with methyl hydrazinecarbodithioate in ethanol, forming thiohydrazonate intermediates that cyclize into tetrazole or thiadiazole derivatives . Reaction yields depend on acid catalysis (e.g., HCl) and solvent polarity .
Advanced Research Questions
Q. How do crystallographic challenges (e.g., disorder, twinning) affect the refinement of 3,5-dimethylpyrazole derivatives, and what strategies mitigate these issues?
- Methodology : High thermal motion in methyl or benzyl groups can cause disorder. SHELXL refinement parameters (e.g., PART, SIMU, and DELU commands) are adjusted to model anisotropic displacement. For twinned data (common in low-symmetry space groups), HKLF 5 format in SHELXL and the TwinRotMat tool in PLATON are used to deconvolute overlapping reflections .
Q. How can contradictions between computational models (e.g., DFT-predicted geometries) and experimental crystallographic data be resolved?
- Methodology : Discrepancies in dihedral angles or bond lengths often arise from solvent effects or crystal packing forces. Hybrid approaches combine DFT optimization (e.g., B3LYP/6-31G*) with periodic boundary condition (PCE) simulations in CRYSTAL17 to account for intermolecular interactions. Benchmarking against SC-XRD data (e.g., C–C bond precision ±0.01 Å) ensures model accuracy .
Q. What computational tools are recommended for analyzing non-covalent interactions in pyrazole-based crystal structures?
- Methodology : Mercury’s "Contacts" module calculates Hirshfeld surfaces to quantify π–π, C–H···π, and van der Waals interactions. For example, π–π stacking in 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole contributes to columnar packing along the b-axis . Energy frameworks (CE-B3LYP/6-31G*) in CrystalExplorer visualize interaction energies (e.g., ~−20 kJ/mol for dominant π–π contacts) .
Q. What methodologies are employed to investigate the pharmacological activity of 3,5-dimethylpyrazole derivatives, particularly in anti-inflammatory or antimicrobial contexts?
- Methodology : In vitro assays include:
- Anti-inflammatory : COX-1/2 inhibition (ELISA) using IC₅₀ values, with docking studies (AutoDock Vina) to assess pyrazole binding to COX-2 active sites .
- Antimicrobial : MIC determination against S. aureus or E. coli via broth microdilution. Synergy with thiadiazole or tetrazole moieties enhances activity . Metabolite profiling (LC-MS) identifies bioactive derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
